N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethylbenzamide
Overview
Description
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.08849790 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A study detailed the synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-selenopyrano[2,3-b]quinolin-2-ones derivatives, showcasing the versatility of quinazolinone derivatives in creating compounds with potential for further biological evaluation (Nandeshwarappa et al., 2020).
Antimicrobial Activities : Research into 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones revealed significant antibacterial and antifungal activities, indicating the therapeutic potential of such compounds in treating infections (Alagarsamy et al., 2004).
Electrochemical Studies : An investigation into the electrochemistry of quinazolines, including 4-mercapto derivatives, provided insights into the reductive behavior of these compounds, which could inform their further chemical manipulation and potential biological applications (Kwee & Lund, 1971).
Novel Compounds and Their Synthesis
Novel Quinazolinone Derivatives : A study reported the synthesis of novel quinazolinone derivatives with potential for further exploration in drug development, highlighting the compound's role as a scaffold for creating biologically active molecules (Reddy et al., 2012).
Microwave-Assisted Synthesis : Research demonstrated the microwave-assisted synthesis of novel quinazolin-4(3H)-ones, showcasing an efficient method for creating these compounds, potentially speeding up the drug discovery process (Selvam et al., 2007).
Properties
IUPAC Name |
3,5-dimethyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-7-11(2)9-12(8-10)15(21)19-20-16(22)13-5-3-4-6-14(13)18-17(20)23/h3-9H,1-2H3,(H,18,23)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPVJLICZJEMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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